molecular formula C25H22N6O B2766702 N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-04-2

N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2766702
CAS No.: 955338-04-2
M. Wt: 422.492
InChI Key: DFXMAWFCZHOUJG-UHFFFAOYSA-N
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Description

“N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,3-dielectrophilic component with urea derivative in the presence of K2CO3 .

Scientific Research Applications

Synthetic Chemistry and Molecular Structures

The synthesis of highly substituted pyrimidines, such as those related to N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, involves concise and efficient methodologies that yield complex molecules with potential applications in medicinal chemistry and materials science. For example, Cobo et al. (2018) developed a synthetic sequence for 6-benzimidazolyl-5-nitrosopyrimidines, demonstrating the versatility of pyrimidine derivatives in constructing complex molecular architectures with significant electronic polarization within the substituted pyrimidine system. These molecular structures are linked through various hydrogen bonds, forming centrosymmetric aggregates and complex sheets, which could be of interest in materials science for developing new molecular materials with specific properties (Cobo et al., 2018).

Antimicrobial Applications

Heterocyclic compounds containing pyrimidine derivatives have shown promising antimicrobial activities. El‐Wahab et al. (2015) investigated the antimicrobial activity of pyrimidine derivative-based compounds when incorporated into polyurethane varnishes and printing ink pastes. Their study demonstrated very good antimicrobial effects against different microbial strains, indicating the potential of these compounds in creating antimicrobial coatings and inks (El‐Wahab et al., 2015).

Anticancer Activity

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activities. Singla et al. (2017) designed pyrazolo[3,4-d]pyrimidine compounds with varying substituents at the C4 and C6 positions, which exhibited potent and broad-spectrum anticancer activities against a panel of 60 human cancer cell lines. This study highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as lead compounds for developing new anticancer therapies (Singla et al., 2017).

Properties

IUPAC Name

6-N-benzyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O/c1-32-21-14-8-11-19(15-21)28-23-22-17-27-31(20-12-6-3-7-13-20)24(22)30-25(29-23)26-16-18-9-4-2-5-10-18/h2-15,17H,16H2,1H3,(H2,26,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXMAWFCZHOUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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